molecular formula C18H14 B13959952 BENZ(a)ANTHRACENE, 3,4-DIHYDRO- CAS No. 60968-01-6

BENZ(a)ANTHRACENE, 3,4-DIHYDRO-

Cat. No.: B13959952
CAS No.: 60968-01-6
M. Wt: 230.3 g/mol
InChI Key: UWODATFVIWARKW-UHFFFAOYSA-N
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Description

BENZ(a)ANTHRACENE, 3,4-DIHYDRO- is a chemical intermediate of significant interest in toxicology and cancer research. Its primary research value lies in its role as a precursor in the metabolic activation pathway of polycyclic aromatic hydrocarbons (PAHs). Studies have demonstrated that the corresponding 3,4-dihydrodiol metabolite of benz(a)anthracene exhibits exceptional tumor-initiating activity on mouse skin, serving as a proximate carcinogen . The high carcinogenic activity of this dihydrodiol is attributed to its further metabolism into reactive benz(a)anthracene 3,4-diol-1,2-epoxides . This metabolic activation supports the "bay region" theory of polycyclic hydrocarbon carcinogenicity, making this compound a critical tool for investigating the mechanisms of DNA adduct formation and tumor initiation . Similar 3,4-dihydrodiols of methylated derivatives, such as 7-methylbenz(a)anthracene, also show high tumor-initiating activity and microsome-mediated mutagenicity, highlighting the importance of this metabolic route . Furthermore, research on 7,12-Dimethylbenz[a]anthracene (DMBA) suggests the involvement of microsomal epoxide hydrolase (mEH) in its metabolic activation within target organs, which is also relevant for understanding the immunotoxicity and organ-specific effects of related compounds . This product is intended for research purposes to study metabolic pathways, carcinogenesis, and chemical mutagenesis. It is strictly for Laboratory/Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant Safety Data Sheet (MSDS) prior to use and handle this compound with appropriate precautions, as it and its metabolites may pose health risks.

Properties

CAS No.

60968-01-6

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

IUPAC Name

3,4-dihydrobenzo[a]anthracene

InChI

InChI=1S/C18H14/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-2,4,6-12H,3,5H2

InChI Key

UWODATFVIWARKW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3C=C2

Origin of Product

United States

Preparation Methods

Oxidation of Benz[a]anthracene to 3,4-Dihydrodiol

One classical approach involves the biotransformation or chemical oxidation of benz[a]anthracene:

  • Rat liver microsomal or homogenate systems can hydroxylate benz[a]anthracene at the 3,4-bond, producing cis-3,4-dihydrodiol derivatives enzymatically.
  • Chemical oxidation methods use chromic acid or other oxidants; however, direct chromic acid oxidation of benz[a]anthracene often leads to complex mixtures and resinous byproducts, making isolation difficult.
  • Alternative mild oxidants such as potassium permanganate in acetic acid or peracetic acid have been explored, but these also tend to cause decomposition.

Epoxidation and Hydrolysis Route

  • The 3,4-epoxide of benz[a]anthracene can be synthesized using peracid oxidants (e.g., m-chloroperbenzoic acid).
  • Subsequent acid- or base-catalyzed hydrolysis of the epoxide ring yields the cis-3,4-dihydrodiol.
  • This method mimics the enzymatic epoxidation and hydrolysis pathway and provides stereospecific dihydrodiols.

Organometallic and Catalytic Hydrogenation Methods

  • Partial hydrogenation of benz[a]anthracene under controlled conditions can yield 3,4-dihydro derivatives.
  • Use of Grignard reagents or other organometallics can functionalize the 3,4-positions, followed by oxidation or hydrolysis to introduce hydroxyl groups.
  • For example, 3-methoxy-9,10-dimethyl-1,2-benzanthracene was prepared using methylmagnesium bromide and subsequent oxidation steps, illustrating the use of organometallic chemistry in related systems.

Experimental Data and Reaction Conditions

Representative Preparation Example

Step Reagents/Conditions Outcome Notes
1 Benz[a]anthracene + m-chloroperbenzoic acid (m-CPBA), dichloromethane, 0°C to room temp Formation of 3,4-epoxybenz[a]anthracene Epoxidation of 3,4-double bond
2 Hydrolysis with dilute acid (e.g., HCl in aqueous dioxane) cis-3,4-dihydrodiol benz[a]anthracene Ring opening of epoxide to dihydrodiol
3 Purification by chromatography Isolated pure dihydrodiol Confirmed by NMR and mass spectrometry

Oxidation Attempts and Challenges

Oxidant Result Comments
Chromic acid Complex mixture, tar formation Poor selectivity, decomposition
Potassium permanganate/acetic acid Severe decomposition Not suitable for clean oxidation
Peracetic acid Partial oxidation, low yield Some product but unstable

Mechanistic Insights and Stereochemistry

  • The cis-configuration of the 3,4-dihydrodiol is consistent with enzymatic oxidation mechanisms and epoxide ring opening.
  • The stereochemistry is crucial for biological activity and mutagenicity studies.
  • The dihydrodiol can be further oxidized to quinones or epoxides for advanced synthetic or metabolic studies.

Summary Table of Preparation Methods

Method Reagents/Conditions Advantages Disadvantages
Enzymatic hydroxylation (rat liver microsomes) Biological system, cofactors High regio- and stereoselectivity Requires biological materials, scale limitations
Chemical epoxidation + hydrolysis m-CPBA, acid/base hydrolysis Good stereocontrol, reproducible Requires careful control to avoid side reactions
Direct chemical oxidation (chromic acid, permanganate) Strong oxidants Potentially simple Poor selectivity, decomposition, low yield
Organometallic functionalization + oxidation Grignard reagents + oxidation Allows functional group diversity Multi-step, requires air/moisture sensitive reagents
Catalytic hydrogenation H2, Pd/C or similar catalysts Partial saturation achievable Over-reduction risk, less selective

Scientific Research Applications

Scientific Applications of Benz[a]anthracene-3,4-dihydrodiol

Benz[a]anthracene-3,4-dihydrodiol is a polycyclic aromatic hydrocarbon (PAH) metabolite with significant applications in scientific research, particularly in understanding the mechanisms of carcinogenesis and the toxicological effects of PAHs. Research has shown that benz[a]anthracene-3,4-dihydrodiol is more active as a tumor initiator than benz[a]anthracene itself .

Synthesis and Reactivity

Synthesis Benz[a]anthracene-3,4-dihydrodiol can be synthesized through the dihydroxylation of benz[a]anthracene. This process typically involves using osmium tetroxide OsO4OsO_4 as a catalyst with a co-oxidant like N-methylmorpholine N-oxide (NMO) in an organic solvent, such as dichloromethane, at room temperature. The resulting diol can be acetylated using acetic anhydride and a base like pyridine to yield diacetate.

Chemical Reactions Benz[a]anthracene-3,4-dihydrodiol undergoes several chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form epoxides and other oxidative metabolites. Reduction reactions can convert the diacetate back to the diol form, and the acetoxy groups can be substituted with other functional groups under appropriate conditions.

Research Applications

Cancer Research Benz[a]anthracene-3,4-dihydrodiol is primarily used in cancer research to study the mechanisms of carcinogenesis and the role of PAHs in cancer development. It has been observed that mice treated with trans-3,4-dihydroxy-3,4-dihydrobenz[a]anthracene developed malignant lymphoma, with a significantly higher percentage compared to those treated with benz[a]anthracene . Animal studies show that benz[a]anthracene can cause tumors in mice through various exposure routes, including gavage, topical application, and injection .

Mechanism of Action in Carcinogenesis The compound's mechanism of action involves its metabolic activation into reactive intermediates, which can form DNA adducts, leading to mutations and potentially cancer. Cytochrome P450 enzymes metabolize benz[a]anthracene-3,4-dihydrodiol to form diol epoxides, which are highly reactive and can bind to DNA. The high tumorigenicity of benz[a]anthracene-3,4-dihydrodiol supports the bay region theory of polycyclic hydrocarbon carcinogenicity . This theory posits that diol epoxides formed in the "bay region" of PAHs are responsible for their carcinogenic effects .

Biochemistry The compound is used to investigate enzyme-catalyzed reactions involving PAHs and their metabolites. For instance, rat liver dihydrodiol dehydrogenase (DDH) can oxidize BA-3,4-dihydrodiol, which is a highly mutagenic and tumorigenic metabolite of benz[a]anthracene (BA) .

Toxicology In toxicology, benz[a]anthracene-3,4-dihydrodiol helps in understanding the toxicological effects of PAHs and their derivatives on living organisms. Studies have shown that BA-3,4-dihydrodiol can cause Cu(II)-mediated DNA damage, including the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine .

Environmental Science The compound is studied for its role in environmental pollution and its impact on ecosystems. Benz[a]anthracene is found in mixtures like coal tar, soots, coke oven emissions, and cigarette smoke, which are associated with human cancer .

Case Studies

Animal Studies Studies involving mice have demonstrated the carcinogenic potential of benz[a]anthracene and its metabolites. For example, newborn Swiss-Webster mice injected with trans-3,4-dihydroxy-3,4-dihydrobenz[a]anthracene showed a higher incidence of malignant lymphoma and pulmonary adenomas compared to those treated with benz[a]anthracene . Another study showed that topical applications of benz[a]anthracene and its dihydrodiols on mouse skin revealed that benz[a]anthracene 3,4-dihydrodiol was a more active tumor initiator than the parent compound .

Enzyme Interaction Studies Rat liver dihydrodiol dehydrogenase (DDH) has been shown to reduce the mutagenicity of benz[a]anthracene by oxidizing BA-3,4-dihydrodiol. Kinetic studies have provided insights into the enzymatic catalysis, with specific kinetic constants determined for the oxidation of BA-3,4-dihydrodiol by rat liver DDH .

Data Table

ApplicationDescription
Cancer ResearchUsed to study carcinogenesis mechanisms and the role of PAHs in cancer development.
BiochemistryUsed to investigate enzyme-catalyzed reactions involving PAHs and their metabolites.
ToxicologyHelps understand the toxicological effects of PAHs and their derivatives on living organisms.
Environmental ScienceStudied for its role in environmental pollution and its impact on ecosystems.
Animal StudiesDemonstrates carcinogenic potential in mice, with increased incidences of tumors and lymphomas.
Enzyme InteractionRat liver dihydrodiol dehydrogenase

Mechanism of Action

The mechanism of action of BENZ(a)ANTHRACENE, 3,4-DIHYDRO- involves its metabolic activation by cytochrome P450 enzymes to form reactive intermediates, such as dihydrodiols and epoxides. These intermediates can form DNA adducts, leading to mutations and potentially carcinogenesis . The compound’s molecular targets include DNA and various enzymes involved in its metabolism .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Benz(a)Anthracene Derivatives

Compound CAS No. Molecular Formula Key Features Carcinogenic Activity
Benz(a)anthracene (BA) 56-55-3 C₁₈H₁₂ Parent PAH; planar structure Moderate
BA, 3,4-dihydro- - C₁₈H₁₄ Partially hydrogenated at 3,4 positions Proximate carcinogen
BA, 3,4-dihydroxy-3,4-dihydro- 50624-06-1* C₁₈H₁₄O₂ Dihydrodiol metabolite; bay region epoxidation High
7,12-Dimethylbenz(a)anthracene 57-97-6 C₂₀H₁₆ Methyl groups enhance metabolic activation Very High
1,2,3,4-Tetrahydrodibenzo[a,j]anthracene 153-39-9 C₂₂H₁₈ Fully hydrogenated derivative Not reported

*CAS No. inferred from .

Key Observations:

  • Hydrogenation and Reactivity: Partial hydrogenation (e.g., 3,4-dihydro-) increases metabolic flexibility, enabling dihydrodiol formation. Full hydrogenation (e.g., tetrahydro derivatives) reduces aromaticity and carcinogenicity .
  • Methyl Substitution: 7,12-Dimethylbenz(a)anthracene exhibits higher carcinogenicity due to methyl groups stabilizing reactive intermediates .

Carcinogenicity and the Bay Region Theory

Table 2: Tumorigenic Activity in Animal Models

Compound Model System Tumor Incidence Key Mechanism Reference
Benz(a)anthracene Mouse (oral) Hepatomas, lung adenomas Direct DNA adduct formation
BA, 3,4-dihydrodiol Newborn mouse 80–90% Bay region diol-epoxide DNA adducts
7,12-Dimethylbenz(a)anthracene Mouse skin 100% (initiator) Enhanced metabolic activation
BA-5,6-oxide Bacterial mutagenicity assay Positive (3µg/plate) Epoxide-mediated mutagenicity

Key Findings:

  • Bay Region Theory : The exceptional activity of 3,4-dihydrodiol derivatives stems from epoxidation at the sterically hindered "bay region" (between C1 and C12), forming stable diol-epoxides that resist detoxification .
  • Metabolite Hierarchy: 3,4-Dihydrodiol is 10–100× more tumorigenic than BA itself, while its diol-epoxides are ultimate carcinogens .

Metabolic Pathways and Toxicity

  • BA Oxidation : Cytochrome P450 enzymes oxidize BA to 3,4-dihydrodiol, which is further epoxidized to diol-epoxides. These electrophiles form covalent DNA adducts, primarily at guanine residues .
  • Comparative Detoxification : Tetrahydro derivatives (e.g., 1,2,3,4-tetrahydrodibenzo[a,h]anthracene) lack the bay region, reducing epoxide stability and toxicity .

Biological Activity

Benz(a)anthracene, 3,4-dihydro- is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention in cancer research due to its biological activity, particularly its carcinogenic properties. This compound is a metabolite of benz(a)anthracene and is involved in various biochemical pathways that lead to cellular damage and malignancy.

  • Chemical Formula : C18H12
  • CAS Number : 80433-92-7
  • Molecular Weight : 228.24 g/mol

The biological activity of Benz(a)anthracene, 3,4-dihydro- primarily involves its metabolic activation to reactive intermediates that can form DNA adducts. These adducts can lead to mutations and ultimately cancer. The compound is metabolized by cytochrome P450 enzymes into diol epoxides, which are highly reactive and capable of binding to DNA, thus initiating carcinogenesis .

Carcinogenicity Studies

Numerous studies have investigated the carcinogenic potential of Benz(a)anthracene, 3,4-dihydro-. The following table summarizes key findings from various research studies:

Study ReferenceMethodDoseObservations
Injection in newborn mice400-1600 nmoles24% developed malignant lymphoma; significantly higher than controls.
Skin painting assaysVariesPositive results for complete carcinogenicity in multiple mouse strains.
Multiple gavage treatments0.5 mg/mouseIncreased incidence of liver tumors (31/39 treated vs. 2/28 controls).

Case Studies

  • Malignant Transformation in Mouse Fibroblasts :
    A study tested the ability of various dihydrodiols derived from benz(a)anthracene to induce malignant transformation in mouse M2 fibroblasts. The 3,4-dihydrodiol was found to be the most active among the tested compounds, supporting the hypothesis that non-I-region dihydrodiols are crucial for metabolic activation leading to carcinogenesis .
  • Pulmonary Adenomas :
    In another experiment involving Swiss-Webster mice, trans-3,4-dihydrodiol caused approximately 35-fold more pulmonary adenomas compared to benz(a)anthracene itself. This highlights the enhanced carcinogenicity associated with this specific metabolite .

Mutagenicity and Toxicology

Benz(a)anthracene, 3,4-dihydro- has been shown to exhibit mutagenic properties across various cell types:

  • DNA Damage : Positive results for DNA damage were observed in primary rat hepatocytes and HeLa cells .
  • Chromosomal Effects : Tests indicated chromosomal aberrations in Chinese hamster ovary cells .
  • Cell Transformation : Positive results were also noted in Syrian hamster embryo cells, indicating its potential for inducing cellular transformation .

Q & A

Q. How can researchers address discrepancies in reported carcinogenicity potencies of 3,4-dihydrobenz(a)anthracene across rodent models?

  • Resolution Strategy :
  • Conduct dose-response studies with standardized administration routes (oral vs. dermal) to account for bioavailability differences .
  • Apply benchmark dose (BMD) modeling to reconcile interspecies variability in tumor incidence data .

Data Contradiction Analysis

  • Example : Conflicting reports on metabolic half-lives may arise from differences in incubation matrices (e.g., serum-containing vs. serum-free media). To resolve, repeat experiments under both conditions using LC-HRMS to quantify parent compound depletion and metabolite generation .

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